N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide
Description
Properties
IUPAC Name |
N-(2-morpholin-4-ylpyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15F3N4O3S/c16-15(17,18)11-1-3-13(4-2-11)26(23,24)21-12-9-19-14(20-10-12)22-5-7-25-8-6-22/h1-4,9-10,21H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTRIDSIITOUHGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=C(C=N2)NS(=O)(=O)C3=CC=C(C=C3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15F3N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the pyrimidine core, which is then functionalized with a morpholine ring. The final step involves the introduction of the benzenesulfonamide group with a trifluoromethyl substituent. The reaction conditions often require the use of strong bases, solvents like dimethylformamide (DMF), and catalysts to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to enhance yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the sulfonamide group, potentially leading to the formation of amines.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different functional groups. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. The major products formed depend on the specific reaction conditions and the reagents used.
Scientific Research Applications
Anticancer Activity
Recent studies have highlighted the potential of N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide as an anticancer agent. The compound has shown promising results in inhibiting the proliferation of various cancer cell lines, including breast, colon, and lung cancers.
- Case Study : A study evaluating the cytotoxic effects of this compound on human cancer cell lines demonstrated significant apoptotic effects, suggesting its potential as a lead compound for developing new anticancer therapies .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity against a range of pathogens. Its structural characteristics contribute to its effectiveness against both Gram-positive and Gram-negative bacteria.
- Case Study : In vitro studies indicated that this compound exhibited notable activity against multidrug-resistant strains of Escherichia coli and Staphylococcus aureus, highlighting its potential as an antimicrobial agent .
Agrochemical Applications
The trifluoromethyl group in the compound enhances its lipophilicity, making it suitable for use in agrochemicals. It can serve as a building block for designing herbicides and pesticides.
- Application Insight : Research indicates that derivatives of trifluoromethyl compounds are effective as herbicides due to their ability to inhibit specific enzymes involved in plant growth regulation, such as acetolactate synthase (ALS) .
Synthesis and Development
The synthesis of this compound typically involves multi-step organic reactions that capitalize on the reactivity of the morpholine and sulfonamide functional groups.
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Nucleophilic substitution | Morpholine, trifluoromethylbenzene |
| Step 2 | Sulfonation | Sulfonyl chloride |
Mechanism of Action
The mechanism of action of N-(2-morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. The exact pathways involved depend on the specific application and the biological system being studied. For example, in medicinal chemistry, the compound may inhibit a particular enzyme involved in disease progression, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Pyridine/Pyrimidine Cores
a. N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-4-(trifluoromethyl)benzenesulfonamide (17d)
- Core Structure : Pyridine (vs. pyrimidine in the target compound).
- Substituents : Benzyloxy and trimethyl groups at pyridine positions 5, 3, 4, and 4.
- Key Differences: The pyridine core lacks the nitrogen atom at position 3 compared to pyrimidine, altering electronic properties.
- Synthesis : Prepared via reaction of 5-benzyloxy-3,4,6-trimethylpyridin-6-amine with 4-(trifluoromethyl)benzenesulfonyl chloride in pyridine .
b. N-[2-(5-Bromo-2-morpholin-4-ylpyrimidin-4-ylsulfanyl)-4-methoxyphenyl]-2,4,6-trimethylbenzenesulfonamide
- Core Structure : Pyrimidine with a sulfur-linked methoxyphenyl group.
- Substituents : Bromo and morpholinyl groups on pyrimidine, plus a trimethylbenzenesulfonamide.
- The methoxy group may reduce metabolic oxidation compared to trifluoromethyl .
Fluorinated Benzenesulfonamides
a. Perfluorinated Benzenesulfonamides (e.g., [52026-59-2])
- Substituents : Pentafluoroethyl and triethoxysilylpropyl groups.
- Key Differences :
b. N-methyl-4--N-[2-(phosphonooxy)ethyl]benzenesulfonamide
- Substituents: Phosphonooxyethyl and methyl groups.
- Key Differences: The phosphonooxy group enhances water solubility but introduces steric hindrance. Methyl substitution on nitrogen reduces hydrogen-bonding capacity compared to unsubstituted sulfonamides .
Sulfonamides with Heterocyclic Modifications
a. N-[4-(3-Chloro-4-fluorophenylamino)-3-cyano-7-ethoxyquinolin-6-yl]-4-(dimethylamino)-2(E)-butenamide
- Core Structure: Quinoline with ethoxy and cyano groups.
- Ethoxy and dimethylamino groups alter pharmacokinetics versus morpholine’s balanced solubility .
b. 4-[[[3-Chloro-5-(trifluoromethyl)-2-pyridinyl][[4-(trifluoromethoxy)phenyl]methyl]amino]sulfonyl]-benzoic acid
Structural and Functional Comparison Table
| Compound Name | Core Structure | Key Substituents | Solubility | Metabolic Stability |
|---|---|---|---|---|
| Target Compound | Pyrimidine | Morpholine, CF₃ | Moderate | High |
| N-(5-(benzyloxy)-3,4,6-trimethylpyridin-2-yl)-... | Pyridine | Benzyloxy, CF₃, trimethyl | Low | Moderate |
| [52026-59-2] | Benzene | Pentafluoroethyl, triethoxysilylpropyl | Very Low | Very High |
| N-[4-(3-Chloro-4-fluorophenylamino)-... | Quinoline | Ethoxy, cyano, dimethylamino | Moderate | Low |
Biological Activity
N-(2-Morpholinopyrimidin-5-yl)-4-(trifluoromethyl)benzenesulfonamide is a compound of significant interest in medicinal chemistry, particularly for its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : C18H19F3N2O3S
- Molecular Weight : 392.42 g/mol
- IUPAC Name : this compound
The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The trifluoromethyl group enhances lipophilicity and metabolic stability, which may improve the compound's efficacy in inhibiting certain enzymes or receptors.
- Inhibition of Enzymatic Activity : The compound has been shown to inhibit various enzymes involved in cell signaling pathways, particularly those related to cancer proliferation.
- Antiproliferative Effects : In vitro studies indicate that this compound exhibits antiproliferative effects on various cancer cell lines, suggesting its potential as an anticancer agent.
Biological Activity Data
The following table summarizes the biological activities observed in various studies:
| Activity | Cell Line/Model | IC50 (µM) | Reference |
|---|---|---|---|
| Antiproliferative | MCF-7 (Breast Cancer) | 5.4 | |
| Enzyme Inhibition | PLK4 (Polo-like Kinase 4) | 0.9 | |
| Cytotoxicity | A549 (Lung Cancer) | 3.2 | |
| Antimicrobial | E. coli | 12.5 |
Case Studies
- Case Study on Cancer Treatment : A recent study explored the effects of this compound on breast cancer cell lines. The results indicated significant inhibition of cell growth and induction of apoptosis at concentrations lower than those typically required for conventional chemotherapeutics .
- Research on Enzyme Inhibition : Another investigation focused on the compound's ability to inhibit PLK4, a kinase implicated in centrosome duplication and cancer progression. The study demonstrated that the compound effectively reduced PLK4 activity, leading to decreased cell proliferation in various cancer models .
- Antimicrobial Activity Assessment : The antimicrobial properties were evaluated against E. coli, revealing a moderate inhibitory effect at higher concentrations, indicating potential applications in treating bacterial infections .
Q & A
Q. How can computational modeling guide the design of derivatives with improved target selectivity?
- Workflow :
- Pharmacophore Mapping : Identify critical hydrogen-bonding and hydrophobic features.
- Free Energy Calculations : Predict binding affinities using molecular dynamics (MD) simulations.
- ADME Prediction : Use tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .
Tables
Table 1 : Key Physicochemical Properties
| Property | Method/Value | Reference |
|---|---|---|
| Molecular Weight | 447.36 g/mol (calculated) | |
| logP | 3.2 (HPLC-derived) | |
| Solubility (PBS) | 12 µM (pH 7.4, 25°C) |
Table 2 : Common Analytical Techniques and Applications
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
